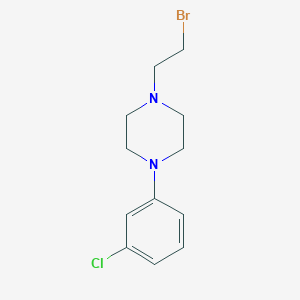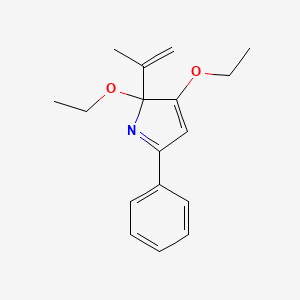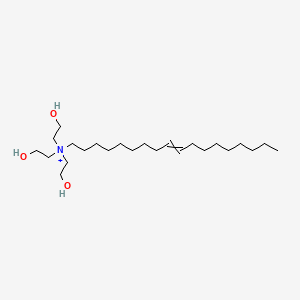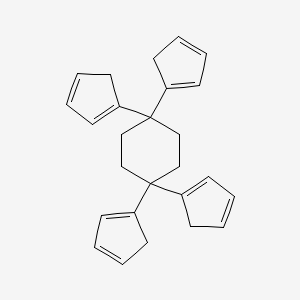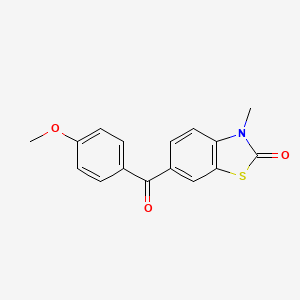
2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-3-methyl- is an organic compound that belongs to the benzothiazolone family. This compound is characterized by the presence of a benzothiazolone core substituted with a 4-methoxybenzoyl group at the 6-position and a methyl group at the 3-position. Benzothiazolones are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-3-methyl- typically involves the following steps:
Formation of the Benzothiazolone Core: The benzothiazolone core can be synthesized through the cyclization of o-aminothiophenol with carbonyl compounds under acidic or basic conditions.
Introduction of the 4-Methoxybenzoyl Group: The 4-methoxybenzoyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methylation at the 3-Position: The methyl group can be introduced at the 3-position through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazolone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazolone derivatives.
Substitution: Formation of substituted benzothiazolone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-3-methyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Investigated for its role in enzyme inhibition and as a probe for studying biological pathways.
Mecanismo De Acción
The mechanism of action of 2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-3-methyl- involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-: Lacks the methyl group at the 3-position.
2(3H)-Benzothiazolone, 6-(4-chlorobenzoyl)-3-methyl-: Substitutes the methoxy group with a chloro group.
2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-3-ethyl-: Substitutes the methyl group with an ethyl group.
Uniqueness
2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxybenzoyl group enhances its lipophilicity and potential interactions with biological targets, while the methyl group at the 3-position may influence its reactivity and stability.
Propiedades
Número CAS |
154415-41-5 |
|---|---|
Fórmula molecular |
C16H13NO3S |
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
6-(4-methoxybenzoyl)-3-methyl-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C16H13NO3S/c1-17-13-8-5-11(9-14(13)21-16(17)19)15(18)10-3-6-12(20-2)7-4-10/h3-9H,1-2H3 |
Clave InChI |
TUPOUDGUSPQYSA-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)OC)SC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5S)-5-Benzyl-3-[(pyridin-3-yl)methylidene]pyrrolidin-2-one](/img/structure/B15163592.png)
![4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B15163593.png)
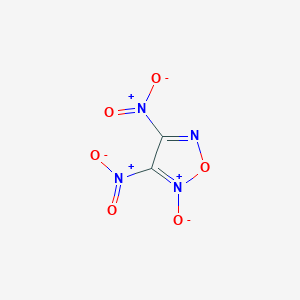
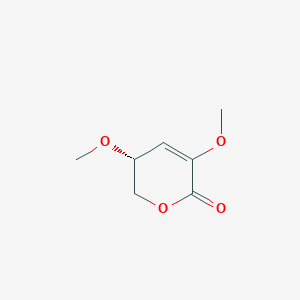

![Acetamide, 2,2'-sulfonylbis[N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B15163614.png)

![1-Methoxy-3-{[(4-methoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B15163621.png)
